molecular formula C19H22N2O5S B11126127 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide

Cat. No.: B11126127
M. Wt: 390.5 g/mol
InChI Key: NQVWGLJZGGHNPX-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide is a complex organic compound that features a sulfonyl indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide typically involves multiple steps:

    Formation of the Indole Sulfonyl Intermediate: The initial step involves the sulfonylation of 2,3-dihydro-1H-indole. This can be achieved by reacting 2,3-dihydro-1H-indole with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 2-Methylphenol: The sulfonylated indole is then coupled with 2-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the phenoxy intermediate.

    Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with 2-hydroxyethylamine in the presence of an activating agent like N,N’-carbonyldiimidazole (CDI) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding thiol derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Thiol derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s indole moiety is of significant interest due to its presence in many natural products and pharmaceuticals. It may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonyl indole structure is known to interact with various biological targets, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of these targets. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2-hydroxyethyl)acetamide
  • 2-[4-(1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide
  • 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]acetamide

Uniqueness

Compared to similar compounds, 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the sulfonyl indole and the hydroxyethyl acetamide functionalities. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C19H22N2O5S/c1-14-12-16(6-7-18(14)26-13-19(23)20-9-11-22)27(24,25)21-10-8-15-4-2-3-5-17(15)21/h2-7,12,22H,8-11,13H2,1H3,(H,20,23)

InChI Key

NQVWGLJZGGHNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCCO

Origin of Product

United States

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